3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one
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Overview
Description
3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar cyclization processes but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action of 3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity .
Comparison with Similar Compounds
3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one can be compared with other similar compounds, such as:
6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one: This compound has a similar structure but differs in the position of the chloro group and the ring fusion pattern.
3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Another related compound with a different ring structure and potential biological activities.
The uniqueness of this compound lies in its specific ring structure and the position of the chloro group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,5H,(H,10,11) |
InChI Key |
UGPQRBZISMWUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC(=O)NC=C2C1Cl |
Origin of Product |
United States |
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